![molecular formula C18H17NO2 B2356638 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one CAS No. 343373-06-8](/img/structure/B2356638.png)
4-(4-Acetylanilino)-3-phenyl-3-buten-2-one
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Overview
Description
“4-(4-Acetylanilino)acetic acid” is a chemical compound with the linear formula C10H11NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds involves nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange . The reaction benefits from the addition of a nucleophilic catalyst .Molecular Structure Analysis
The molecular formula of “4-(4-Acetylanilino)acetic acid” is C10H11NO3 . For “4-(4-Acetylanilino)-4-oxobutanoic acid”, the molecular formula is C12H13NO4 .Chemical Reactions Analysis
Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange has been reported . The reaction proceeds with third-order kinetics, with the aldehyde showing a partial order of two .Physical And Chemical Properties Analysis
The molecular weight of “4-(4-Acetylanilino)acetic acid” is 193.204 g/mol . For “4-(4-Acetylanilino)-4-oxobutanoic acid”, the molecular weight is 235.24 g/mol .Scientific Research Applications
Asymmetric Reduction and Optical Activity
4-(4-Acetylanilino)-3-phenyl-3-buten-2-one's asymmetric reduction using lithium aluminum hydride partially decomposed with (-)-N-methylephedrine and achiral secondary amine was studied by Kawasaki and Terashima (1985). They determined the optical rotation of the resulting optically pure compound using nuclear magnetic resonance (NMR) spectral measurements (Kawasaki & Terashima, 1985).
Synthesis of Heterocyclic Compounds
Abdullah (2009) demonstrated the synthesis of heterocyclic compounds using 4-phenyl-3-butene-2-one. This involved reactions with benzaldehyde or 4-chlorobenzaldehyde and acetone, followed by various chemical processes to create a range of compounds (Abdullah, 2009).
Enantioselective Separation
Chalecki, Guibé-Jampé, and Plenkiewicz (1997) explored the enantioselective separation of 1-aryl-3-buten-1-ols using a lipase-mediated acetylation process. This study highlighted the impact of substituents on phenyl rings in separation efficacy (Chalecki et al., 1997).
Electrocatalytic Hydrogenation
Bryan and Grimshaw (1997) investigated the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one at a nickel cathode. This process is relevant for the conversion of similar compounds, demonstrating potential applications in electrochemical synthesis (Bryan & Grimshaw, 1997).
Fluorimetric Chemosensors for Ion Recognition
Esteves, Raposo, and Costa (2016) synthesized novel fluorescent 4,5-diarylimidazolyl-phenylalanines. They evaluated these compounds as fluorimetric chemosensors for ion recognition, indicating potential applications in analytical chemistry (Esteves et al., 2016).
Dye-Sensitized Solar Cells
Ruien et al. (2015) studied the effects of acetyl acetone-typed co-adsorbents on dye-sensitized solar cells (DSSC). They found that co-adsorption of 3-phenyl-2,4-pentanedione improved the performance of DSSC, showcasing an application in renewable energy technology (Ruien et al., 2015).
Synthesis of Medicinal Compounds
Zhang (2005) described the synthesis of 4-phenyl-2-butanone, a medium used in the creation of anti-inflammatory and codeine-based medicines. This highlights its role in pharmaceutical synthesis (Zhang, 2005).
Safety and Hazards
properties
IUPAC Name |
(E)-4-(4-acetylanilino)-3-phenylbut-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(20)15-8-10-17(11-9-15)19-12-18(14(2)21)16-6-4-3-5-7-16/h3-12,19H,1-2H3/b18-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLILAHTZTVPBGP-PDGQHHTCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C(C2=CC=CC=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C(\C2=CC=CC=C2)/C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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